ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate
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Overview
Description
Reagents: Piperidine, sulfonyl chloride
Conditions: Room temperature, in the presence of a base such as triethylamine
Product: Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazine ring, followed by the introduction of the piperidine ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzoxazine Ring
Reagents: 2-aminophenol, ethyl chloroformate
Conditions: Reflux in an organic solvent such as dichloromethane
Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products
Oxidation: Formation of sulfonic acids or hydroxylated derivatives
Reduction: Formation of alcohols
Substitution: Formation of substituted benzoxazine derivatives
Scientific Research Applications
Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of novel drugs targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and resins, due to its benzoxazine ring.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Piperidine-3-carboxylate derivatives
- Sulfonyl-substituted benzoxazines
Uniqueness
Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate is unique due to the combination of its benzoxazine and piperidine rings, along with the presence of both sulfonyl and ester functional groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-2-23-16(20)11-4-3-7-18(9-11)25(21,22)12-5-6-14-13(8-12)17-15(19)10-24-14/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDKJDLWEQZTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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